molecular formula C14H11FO2S B6402177 4-Fluoro-2-(4-methylthiophenyl)benzoic acid CAS No. 1261932-45-9

4-Fluoro-2-(4-methylthiophenyl)benzoic acid

Cat. No.: B6402177
CAS No.: 1261932-45-9
M. Wt: 262.30 g/mol
InChI Key: AOMQCLCYHKDIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(4-methylthiophenyl)benzoic acid is an organic compound with the molecular formula C14H11FO2S It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a 4-methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(4-methylthiophenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzoic acid and 4-methylthiophenol.

    Reaction: The 4-methylthiophenol is reacted with 4-fluorobenzoic acid in the presence of a suitable catalyst, such as palladium, under controlled conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(4-methylthiophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Fluoro-2-(4-methylthiophenyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-methylthiophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom and the 4-methylthiophenyl group play crucial roles in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)benzoic acid
  • 4-Fluoro-2-(methylthio)benzoic acid
  • 2-Fluoro-4-(4-methylthiophenyl)benzoic acid

Comparison: 4-Fluoro-2-(4-methylthiophenyl)benzoic acid is unique due to the presence of both a fluorine atom and a 4-methylthiophenyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, making it valuable for various applications compared to its analogs.

Properties

IUPAC Name

4-fluoro-2-(4-methylsulfanylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c1-18-11-5-2-9(3-6-11)13-8-10(15)4-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMQCLCYHKDIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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